

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzohydrazide

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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)benzohydrazide

Cat. No.: B061206

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(Trifluoromethoxy)benzohydrazide**, a fluorinated aromatic compound with significant potential in medicinal chemistry. Due to the limited direct historical and experimental data on this specific molecule, this document outlines a plausible synthetic pathway, detailed experimental protocols, and hypothesized biological activities based on established chemical principles and the known properties of structurally related compounds. The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of **2-(Trifluoromethoxy)benzohydrazide** and its derivatives for drug discovery and development.

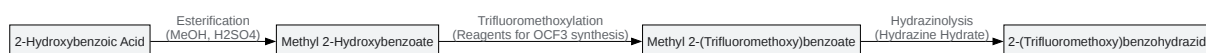
Introduction and Discovery

While the specific discovery of **2-(Trifluoromethoxy)benzohydrazide** is not well-documented in publicly available literature, its structural motifs—the benzohydrazide core and the trifluoromethoxy substituent—are of significant interest in contemporary medicinal chemistry. Benzohydrazides are a class of compounds known for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.^{[1][2]} The hydrazide-hydrazone scaffold is a key pharmacophore in several clinically used drugs.

The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group but with profoundly different electronic properties. It is highly lipophilic and metabolically stable, attributes that can enhance a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] The introduction of a trifluoromethoxy group can significantly improve a molecule's membrane permeability and stability towards metabolic degradation.[4][5] The combination of the versatile benzohydrazide scaffold with the favorable properties of the trifluoromethoxy group makes **2-(Trifluoromethoxy)benzohydrazide** a compelling target for synthetic and pharmacological investigation.

Proposed Synthetic Pathway

A plausible and efficient synthesis of **2-(Trifluoromethoxy)benzohydrazide** can be envisioned in a multi-step sequence starting from a readily available precursor, such as 2-hydroxybenzoic acid. The proposed pathway involves the key steps of trifluoromethoxylation, esterification, and hydrazinolysis.



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Caption: Proposed synthetic pathway for **2-(Trifluoromethoxy)benzohydrazide**.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of **2-(Trifluoromethoxy)benzohydrazide**, based on established methodologies for similar chemical transformations.

Step 1: Esterification of 2-Hydroxybenzoic Acid

- Reaction: 2-Hydroxybenzoic acid to Methyl 2-Hydroxybenzoate
- Protocol:

- To a solution of 2-hydroxybenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
- Heat the reaction mixture to reflux and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-hydroxybenzoate.

Step 2: Trifluoromethoxylation of Methyl 2-Hydroxybenzoate

- Reaction: Methyl 2-Hydroxybenzoate to Methyl 2-(Trifluoromethoxy)benzoate
- Protocol (based on a two-step procedure):[\[6\]](#)
 - Xanthate Formation: To a solution of methyl 2-hydroxybenzoate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride (1.1 eq) at 0 °C. After cessation of hydrogen evolution, add a xanthylating agent (e.g., an imidazolium methylthiocarbonothioyl salt) and stir at room temperature until the reaction is complete (monitored by TLC).
 - O-Trifluoromethylation: To the crude xanthate, add a suitable solvent and a trifluoromethylating reagent system under mild conditions. This may involve a combination of a fluoride source and an oxidant.
 - Purify the resulting methyl 2-(trifluoromethoxy)benzoate by column chromatography.

Step 3: Hydrazinolysis of Methyl 2-(Trifluoromethoxy)benzoate

- Reaction: Methyl 2-(Trifluoromethoxy)benzoate to **2-(Trifluoromethoxy)benzohydrazide**
- Protocol:[\[1\]](#)[\[7\]](#)
 - Dissolve methyl 2-(trifluoromethoxy)benzoate (1.0 eq) in ethanol (10-20 mL per gram of ester).
 - Add hydrazine hydrate (3.0-5.0 eq) to the solution.
 - Heat the reaction mixture to reflux and stir for 8-12 hours.
 - Monitor the reaction by TLC.
 - Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
 - Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain **2-(Trifluoromethoxy)benzohydrazide**.

Physicochemical and Pharmacokinetic Data (Hypothesized and Comparative)

The following table summarizes the predicted physicochemical properties of **2-(Trifluoromethoxy)benzohydrazide** and provides comparative data for the structurally related compound 2-(Trifluoromethyl)benzohydrazide.

Property	2-(Trifluoromethoxy)benzohydrazide (Predicted)	2-(Trifluoromethyl)benzohydrazide (Experimental/Predicted)	Reference
Molecular Formula	C8H7F3N2O2	C8H7F3N2O	[8]
Molecular Weight	220.15 g/mol	204.15 g/mol	[8]
XLogP3	1.5 - 2.5	1.3	Predicted
Hydrogen Bond Donors	2	2	Predicted
Hydrogen Bond Acceptors	4	3	Predicted
Topological Polar Surface Area	61.8 Å ²	51.6 Å ²	Predicted
Metabolic Stability	High	Moderate to High	Inferred from -OCF3 properties[4]
Lipophilicity (π)	High (π for OCF3 ≈ +1.04)	Moderate (π for CF3 ≈ +0.88)	[3][4]

Hypothesized Biological Activities and Signaling Pathways

Based on the known biological activities of the benzohydrazide scaffold and the properties imparted by the trifluoromethoxy group, **2-(Trifluoromethoxy)benzohydrazide** is hypothesized to exhibit a range of pharmacological effects.

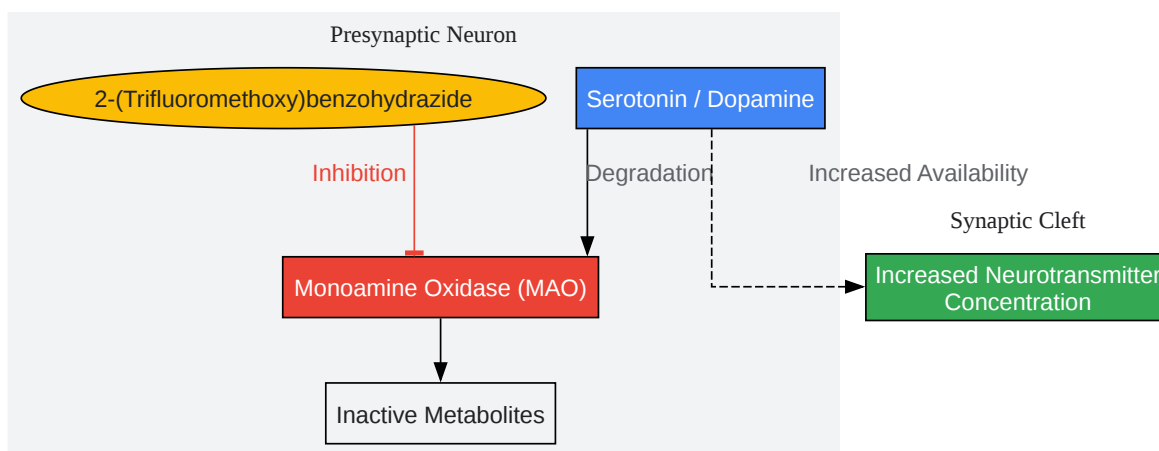
Potential Therapeutic Areas

- Antimicrobial: Benzohydrazide derivatives have shown potent activity against various bacterial and fungal strains.[1][2][9]

- Anticancer: Several benzohydrazide compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[1]
- Neuropharmacology: The benzohydrazide moiety is present in monoamine oxidase inhibitors (MAOIs) like nialamide.[10] The trifluoromethoxy group can enhance blood-brain barrier permeability, making this compound a candidate for CNS-related disorders.

Hypothesized Mechanism of Action: Monoamine Oxidase Inhibition

A plausible mechanism of action for **2-(Trifluoromethoxy)benzohydrazide** in the central nervous system is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine.



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Caption: Hypothesized mechanism of MAO inhibition by **2-(Trifluoromethoxy)benzohydrazide**.

Conclusion

2-(Trifluoromethoxy)benzohydrazide represents a promising, yet underexplored, molecule for drug discovery. This technical guide provides a foundational framework for its synthesis and potential biological evaluation. The proposed synthetic pathway is based on reliable and well-established chemical reactions. The hypothesized biological activities, particularly in the realms of antimicrobial, anticancer, and neuropharmacological applications, are grounded in the extensive literature on related benzohydrazide and trifluoromethoxy-containing compounds. Further empirical research is warranted to validate these hypotheses and fully elucidate the therapeutic potential of this intriguing molecule.

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